molecular formula C23H21N5O2S2 B2677480 N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892732-78-4

N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2677480
CAS No.: 892732-78-4
M. Wt: 463.57
InChI Key: KDDDGJTVDAKTRG-UHFFFAOYSA-N
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Description

N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:

  • Thieno[2,3-e]triazolo[1,5-a]pyrimidine backbone: A tricyclic system combining thiophene, triazole, and pyrimidine rings.
  • 4-Methylphenethylamine side chain: A lipophilic substituent at position 5, likely influencing solubility and bioavailability.

Properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-15-3-7-17(8-4-15)11-13-24-21-20-19(12-14-31-20)28-22(25-21)23(26-27-28)32(29,30)18-9-5-16(2)6-10-18/h3-10,12,14H,11,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDGJTVDAKTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound belongs to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. Its structure features a thieno ring fused with a triazole and pyrimidine moiety, which contributes to its unique biological properties.

This compound exhibits several mechanisms of action that are crucial for its biological activity:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potent inhibition of enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is involved in nucleotide biosynthesis. This inhibition can lead to reduced cellular proliferation in cancer cells .
  • Selective Membrane Transport : The compound may utilize specific folate transporters to enter cells selectively. This mechanism enhances its efficacy against tumors expressing folate receptors .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against human tumor cell lines such as KB and IGROV1.
  • Efficacy : It showed more potent activity compared to other reference compounds in depleting ATP pools in cancer cells .

Antibacterial Activity

Emerging studies suggest that this compound may also exhibit antibacterial properties. Structural relatives have demonstrated activity against Gram-positive bacteria, indicating a potential for dual therapeutic applications .

Study 1: Antitumor Efficacy in SCID Mice

In a study involving SCID mice implanted with IGROV1 tumors, this compound was administered to assess its antitumor efficacy. The results indicated a significant reduction in tumor size compared to control groups. This study highlights the compound's potential as an effective anticancer agent in vivo.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various analogs of triazolopyrimidines. It was found that modifications at specific positions influenced both antitumor and antibacterial activities. This research provides insights into optimizing the structure for enhanced biological efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Efficacy Reference
AntitumorInhibition of GARFTaseHigh potency against KB and IGROV1 cells
AntibacterialTargeting Gram-positive bacteriaEffective against MRSA strains
In vivo Tumor ReductionSelective membrane transportSignificant tumor size reduction in SCID mice

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with structural similarities to N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

This compound has the potential to be developed into a new class of antimicrobial agents targeting resistant bacterial strains.

Anticancer Properties

The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study involving MCF-7 breast cancer cells demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates moderate cytotoxicity that warrants further investigation.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features suggest potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Anti-inflammatory Effects

Research indicates that thieno-pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The ability of this compound to modulate these pathways positions it as a candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno-triazolo-pyrimidine core distinguishes the target compound from analogs with pyrido or benzo-fused systems:

Compound Core Structure Key Features
Target Compound Thieno[2,3-e]triazolo[1,5-a]pyrimidine Electron-rich thiophene enhances aromatic π-stacking potential .
6b, 6c, 6d () Pyrido[3,2-e]triazolo[1,5-a]pyrimidine Pyridine ring introduces basicity; lower solubility vs. thiophene analogs .
7d, 7e, 7f () Thieno[2,3-e]triazolo[1,5-a]pyrimidine Similar core; substituents vary (e.g., carbonyl, cyano, carboxamide) .
N-(3,4-diethoxyphenethyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Quinazoline core Larger aromatic system may alter binding kinetics .

Key Insight : Thiophene-containing cores (target compound, 7d–7f) exhibit higher thermal stability (melting points >300°C) compared to pyrido analogs (melting points 154–176°C) .

Substituent Effects on Physicochemical Properties

Substituents critically influence solubility, molecular weight, and bioactivity:

Compound Substituents Molecular Weight Melting Point (°C) Yield (%)
Target Compound 3-Tosyl, 5-(4-methylphenethyl) ~550 (estimated) Not reported Not reported
7d () 3-(1-Methylpyrrolylcarbonyl) 300 >300 77
7e () 3-Cyano 272 >300 80
7f () 3-Carboxamide Not reported >300 88
N-(4-Methoxyphenethyl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () 7-(4-Methoxyphenethyl) Not reported Not reported 47 (synthetic)
N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-amine () 3-Tosyl, 5-(4-chlorophenyl) 484 Not reported Not reported

Key Insights :

  • Tosyl groups (target compound, ) increase molecular weight (~484–550) and may reduce aqueous solubility.

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